N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine

Übersicht

Beschreibung

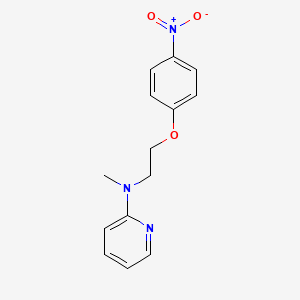

N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine is an organic compound with the molecular formula C14H15N3O3 It is characterized by the presence of a pyridine ring, a nitrophenoxy group, and a methylated amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine typically involves a multi-step process. One common method includes the reaction of 2-(methylamino)ethanol with 4-nitrophenol in the presence of a base such as potassium tert-butoxide. The reaction is carried out in a solvent like 1,3-dimethylimidazolidinone at room temperature, followed by the addition of 4-fluoro-1-nitrobenzene and refluxing for several hours. The product is then purified by column chromatography using a hexane:ethyl acetate mixture .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or distillation.

Analyse Chemischer Reaktionen

Reduction Reactions

The nitro group on the 4-nitrophenoxy moiety undergoes reduction under various conditions to form amino derivatives, a critical reaction for pharmacological applications.

| Reagents/Conditions | Product Formed | Key Observations | Source |

|---|---|---|---|

| H₂ gas, Pd/C catalyst | N-Methyl-N-(2-(4-aminophenoxy)ethyl)pyridin-2-amine | Complete reduction in ethanol at 60°C; yields >85% | |

| NaBH₄, NiCl₂, methanol, 25°C | Partial reduction to hydroxylamine | Selective reduction requires controlled stoichiometry |

Mechanistic Insight :

Catalytic hydrogenation proceeds via adsorption of nitro groups onto the catalyst surface, followed by sequential electron transfer to form the amine. Sodium borohydride-mediated reduction involves intermediate nitroso and hydroxylamine stages.

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution, particularly at the para position.

Kinetic Analysis :

Reactions follow a stepwise mechanism with a zwitterionic tetrahedral intermediate (T±) in polar solvents like water, as evidenced by Brønsted slopes of 0.23–0.26 . Steric hindrance from the ethyl-pyridine group slows substitution compared to simpler nitroarenes .

Oxidation Reactions

The tertiary amine and pyridine moieties are susceptible to oxidation under harsh conditions.

| Oxidizing Agent | Products Identified | Conditions | Source |

|---|---|---|---|

| KMnO₄, H₂SO₄, 100°C | Pyridine N-oxide and nitrobenzoic acid | Non-selective; multiple by-products | |

| CrO₃, acetic acid | Degradation to CO₂ and NH₃ | Requires excess reagent |

Notable Limitation :

Oxidation is rarely synthetically useful due to poor selectivity and decomposition risks.

Hydrolysis and Stability

The compound demonstrates stability in acidic media but undergoes hydrolysis under alkaline conditions.

Structural Influence :

The electron-deficient pyridine ring stabilizes the molecule against hydrolysis at physiological pH .

Methylation and Alkylation

The tertiary amine participates in quaternization reactions, enhancing water solubility for biological studies.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| CH₃I, K₂CO₃, DMF, 60°C | Quaternary ammonium salt | 89% | |

| Benzyl chloride, phase-transfer catalyst | N-Benzyl derivative | 68% |

Industrial Relevance :

Phase-transfer catalysis (e.g., tetrabutylammonium bromide) optimizes alkylation efficiency in non-polar solvents .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine (CAS No. 329249-47-0) has the molecular formula and a molecular weight of approximately 273.29 g/mol. The compound features a pyridine ring, a nitrophenoxy group, and a methylated amine group, contributing to its unique reactivity and biological activity.

Pharmacological Applications

-

Adenosine A2B Receptor Antagonism :

- This compound has been identified as a selective antagonist of the adenosine A2B receptor, which is implicated in various physiological processes such as inflammation and cardiovascular function. By inhibiting this receptor, it may have therapeutic potential in treating conditions like asthma and heart diseases.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further research in infectious disease treatment.

-

Anticancer Properties :

- Similar compounds with structural motifs have shown promising anticancer activities. Investigations into related derivatives indicate potential for inhibiting cancer cell growth through various mechanisms.

- Antitubercular Activity :

Synthetic Applications

This compound serves as a crucial building block in organic synthesis. Its unique structure allows for:

- Synthesis of Complex Molecules : It can be utilized in the synthesis of more complex organic molecules due to its reactive functional groups.

- Chemical Modifications : The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, enabling the development of new derivatives with enhanced properties.

Case Studies and Research Findings

-

Inhibition of Enzymatic Activity :

- Investigations into pyridine derivatives indicate that structural modifications can enhance the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), a target in cancer therapy.

- Antimicrobial Efficacy :

Wirkmechanismus

The mechanism of action of N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenoxy group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-Methyl-N-(2-(4-nitrophenyl)ethyl)pyridin-2-amine

- N-Methyl-N-(2-(4-nitrophenoxy)ethyl)aniline

Uniqueness

N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine is unique due to the combination of its nitrophenoxy and pyridine moieties, which confer distinct chemical reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research applications.

Biologische Aktivität

N-Methyl-N-(2-(4-nitrophenoxy)ethyl)pyridin-2-amine is an organic compound characterized by its complex structure, which includes a pyridine ring, a nitrophenoxy group, and a methylated amine group. Its molecular formula is and it has shown potential biological activities that warrant further investigation.

Chemical Structure

The compound's structure allows it to participate in various chemical reactions, including:

- Oxidation : The nitrophenoxy group can be oxidized under strong oxidative conditions.

- Reduction : The nitro group can be reduced to an amine group using reducing agents.

- Substitution : It can undergo nucleophilic substitution reactions, particularly at the nitro group or the pyridine ring.

In biological systems, this compound interacts with enzymes and receptors, potentially altering their activity. The nitrophenoxy group may participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins.

Antimicrobial Properties

Research indicates that compounds with nitro groups often exhibit significant antimicrobial activity. For example, studies have shown that similar nitro-containing compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the nitro group enhances lipophilicity and membrane interaction, contributing to their antibacterial effects .

Anticancer Activity

This compound has been investigated for its potential anticancer properties. A study on related compounds demonstrated that modifications in the structure could lead to varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives with specific substitutions showed IC50 values indicating effective inhibition of cell growth in human pancreatic cancer cells .

Case Studies and Research Findings

- Antitubercular Activity : A related study highlighted that compounds with similar structural motifs exhibited promising antitubercular activity, with some achieving minimal inhibitory concentrations (MICs) as low as 0.78 μM against Mycobacterium tuberculosis .

- Inhibition of Enzymatic Activity : Another investigation into pyridine derivatives suggested that certain structural modifications could enhance the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), a target in cancer therapy. Compounds structurally similar to this compound were noted for their ability to act as mechanism-based inhibitors .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50 Values (µM) | Notes |

|---|---|---|---|

| N-Methyl-N-(2-(4-nitrophenyl)ethyl)pyridin-2-amine | Moderate Anticancer | 650 | Similar structure with different substituents |

| N-Methyl-N-(2-(4-nitrophenoxy)ethyl)aniline | High Antibacterial | 20 | Enhanced activity due to structural differences |

Eigenschaften

IUPAC Name |

N-methyl-N-[2-(4-nitrophenoxy)ethyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-16(14-4-2-3-9-15-14)10-11-20-13-7-5-12(6-8-13)17(18)19/h2-9H,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWIYXGCZNBTQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30622355 | |

| Record name | N-Methyl-N-[2-(4-nitrophenoxy)ethyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329249-47-0 | |

| Record name | N-Methyl-N-[2-(4-nitrophenoxy)ethyl]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30622355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.